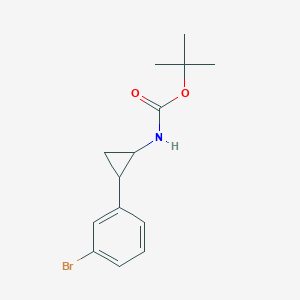

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate

Description

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopropyl ring and a bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNUFJFHXQWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant and well-documented method for preparing this compound involves the protection of 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous organic solvent, commonly dichloromethane (DCM), under controlled temperatures (0°C to room temperature) for several hours.

Detailed Reaction Procedure

-

- 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride (2.0 g, 8.05 mmol)

- Di-tert-butyl dicarbonate (1.76 g, 8.05 mmol)

- Triethylamine (977 mg, 9.66 mmol)

- Dry dichloromethane (15 mL)

-

- The amine hydrochloride salt is suspended in dry dichloromethane and cooled to 0°C.

- Di-tert-butyl dicarbonate and triethylamine are added to the cooled suspension.

- The reaction mixture is stirred at room temperature for 4 hours.

- After completion, water (5 mL) is added to the mixture.

- The organic layer is separated and washed sequentially with 5% aqueous hydrochloric acid and water.

- The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is obtained as a white solid.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride + Di-tert-butyl dicarbonate + Triethylamine in DCM | Boc protection of amine at 0°C to RT for 4 h |

| 2 | Work-up: Water addition, organic phase separation, washing with 5% HCl and water | Purification and isolation of product |

| 3 | Drying over sodium sulfate, filtration, concentration | Obtain white solid product |

Analytical Data and Research Findings

Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.2 g/mol |

| Physical State | White solid |

| Purity (Typical) | >95% (based on supplier data) |

Solubility and Stock Solution Preparation

According to GlpBio data, this compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO) and formulated for in vivo studies using co-solvents like polyethylene glycol 300 (PEG300), Tween 80, and corn oil. The preparation of stock solutions at various molarities is standardized as follows:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.2031 | 0.6406 | 0.3203 |

| 5 mg | 16.0154 | 3.2031 | 1.6015 |

| 10 mg | 32.0307 | 6.4061 | 3.2031 |

- Preparation Notes:

- The DMSO master liquid is prepared by dissolving the compound in DMSO at the desired concentration.

- Subsequent addition of co-solvents (PEG300, Tween 80, water, or corn oil) is done stepwise, ensuring clarity at each stage.

- Physical methods such as vortexing, ultrasound, or warm water baths may be used to aid dissolution.

- This method ensures a clear solution suitable for in vivo applications.

Summary of Preparation Methods from Diverse Sources

| Source | Synthetic Approach | Yield | Solvent | Base | Temperature | Notes |

|---|---|---|---|---|---|---|

| ChemicalBook (Patent WO2020/221826) | Boc protection of 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride with di-tert-butyl dicarbonate | 87.6% | Dichloromethane | Triethylamine | 0°C to RT, 4 h | Standard method, high yield, scalable |

| GlpBio | Stock solution preparation for research use | N/A | DMSO and co-solvents | N/A | Ambient | Focus on formulation rather than synthesis |

Chemical Reactions Analysis

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products. Reagents such as hydrogen peroxide or potassium permanganate are often used for these reactions.

Reduction Reactions: The carbamate group can be reduced to form amines or alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced carbamate derivatives.

Scientific Research Applications

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate for treating various diseases, although further studies are needed to confirm its efficacy and safety.

Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate can be compared with other similar compounds, such as:

Tert-butyl 2-(4-bromophenyl)cyclopropylcarbamate: This compound has a similar structure but with the bromine atom in the para position instead of the meta position. The different positioning of the bromine atom can affect the compound’s reactivity and interactions.

Tert-butyl 2-(3-chlorophenyl)cyclopropylcarbamate: This compound has a chlorine atom instead of a bromine atom. The difference in halogen atoms can influence the compound’s chemical properties and reactivity.

This compound: This compound has a similar structure but with a different substituent on the phenyl ring. The nature of the substituent can impact the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18BrNO

- Molecular Weight : 312.20 g/mol

- CAS Number : 847728-89-6

The compound features a tert-butyl group, a cyclopropyl structure, and a bromophenyl moiety, which contribute to its lipophilicity and potential biological interactions.

1. CYP Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, specifically:

- CYP1A2 : Known to metabolize various drugs, inhibition can lead to increased drug levels in the body.

- CYP2C19 : Involved in the metabolism of proton pump inhibitors and antidepressants.

Inhibition of these enzymes can have significant implications for drug interactions and therapeutic efficacy .

2. BBB Permeability

The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is critical for central nervous system (CNS) drug development. Its log Kp value indicates favorable skin permeation properties, suggesting potential for topical applications or systemic delivery with CNS targeting .

The biological activity of this compound may be attributed to its structural features that facilitate interactions with biological targets. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of carbamate derivatives. For instance:

- A study evaluating various tert-butyl isosteres demonstrated that modifications could lead to improved metabolic stability and bioactivity profiles compared to traditional compounds .

- Another investigation into related compounds indicated that the incorporation of cyclopropyl groups often enhances potency against specific biological targets, including kinases involved in cancer progression .

Comparative Table of Biological Activities

| Compound Name | CYP1A2 Inhibition | CYP2C19 Inhibition | BBB Permeability | Log Po/w |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | 3.18 |

| Related Carbamate Derivative A | No | Yes | No | 2.95 |

| Related Carbamate Derivative B | Yes | No | Yes | 3.50 |

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by carbamate protection. A representative approach includes:

- Cyclopropanation: Reacting 3-bromostyrene derivatives with diazo compounds (e.g., diazoacetates) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane core.

- Carbamate Protection: Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

- Coupling Optimization: Use of coupling agents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) to enhance reaction efficiency in anhydrous conditions .

Q. How is the compound characterized, and what analytical methods are critical?

Methodological Answer: Characterization relies on:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). Compare with tert-butyl (2-(trifluoromethyl)benzyl)carbamate derivatives for analogous splitting patterns .

- ¹³C NMR: Tert-butyl carbamate carbon (δ ~155 ppm), cyclopropane carbons (δ ~15–25 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) using ESI-MS, expected at m/z ~354 (C₁₄H₁₇BrN₂O₂).

- Melting Point: Compare with analogs (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate) to assess purity .

Advanced Research Questions

Q. How can low yields in cyclopropane ring formation be addressed?

Methodological Answer: Low yields often arise from competing side reactions (e.g., dimerization). Mitigation strategies include:

- Catalyst Screening: Test Rh(II) vs. Cu(I) catalysts to optimize stereoselectivity and minimize byproducts.

- Solvent Effects: Use non-polar solvents (e.g., dichloromethane) to stabilize transition states.

- Temperature Control: Maintain sub-0°C conditions during diazo compound addition to suppress decomposition .

Data Discrepancy Example:

If NMR reveals unreacted styrene derivatives, increase catalyst loading (0.5–2 mol%) or extend reaction time (12–24 hrs).

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity?

Methodological Answer: The 3-bromo substituent impacts:

- Steric Hindrance: Reduces nucleophilic attack on the carbamate group. Compare reactivity with 4-bromo analogs (e.g., tert-butyl (4-bromophenyl)carbamate) to assess steric contributions .

- Electronic Effects: Bromine’s electron-withdrawing nature destabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ with higher loading (5 mol%) to enhance catalytic turnover .

Q. Table: Comparative Reactivity

| Substituent Position | Cross-Coupling Yield (%) | Reference |

|---|---|---|

| 3-Bromo | 45–60 | |

| 4-Bromo | 70–85 |

Q. How should stability issues during storage be managed?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acids .

- Decomposition Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed products (e.g., free amine).

- Stability Data: Analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) show >95% purity after 6 months at –20°C .

Q. What strategies resolve contradictory NMR data for cyclopropane protons?

Methodological Answer:

Q. How is the compound utilized in heterocycle synthesis or medicinal chemistry?

Methodological Answer:

- Cross-Coupling Reactions: The 3-bromophenyl group enables Suzuki-Miyaura couplings to install aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

- Deprotection: Treat with TFA (trifluoroacetic acid) in DCM to generate free amines for subsequent amide bond formation .

Example Application:

In anti-LSD1 drug development, tert-butyl cyclopropylcarbamates serve as intermediates for installing pharmacophores via cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.